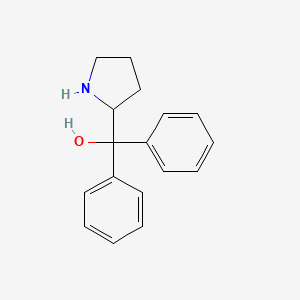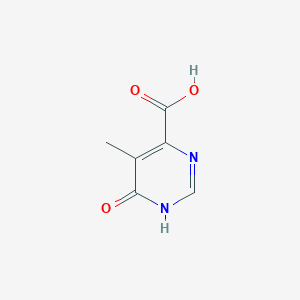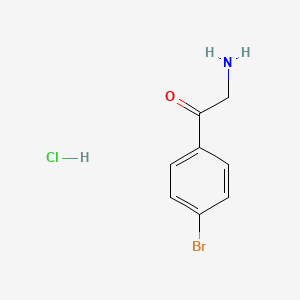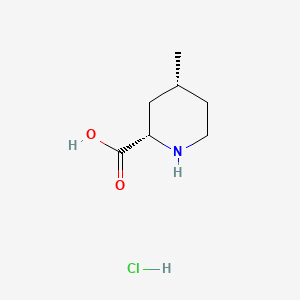
cyclopenta-1,3-diene;(1S)-1-(2-dicyclohexylphosphanylcyclopenta-1,4-dien-1-yl)-1-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylmethanamine;iron(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron(2+) cyclopenta-2,4-dien-1-ide 2-(dicyclohexylphosphanyl)-1-(S)-[2-(dicyclohexylphosphanyl)phenylmethyl]cyclopenta-2,4-dien-1-ide (1/1/1) is a complex organometallic compound It features an iron(2+) ion coordinated with cyclopentadienyl ligands and phosphanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Iron(2+) cyclopenta-2,4-dien-1-ide 2-(dicyclohexylphosphanyl)-1-(S)-[2-(dicyclohexylphosphanyl)phenylmethyl]cyclopenta-2,4-dien-1-ide (1/1/1) typically involves the following steps:
Formation of Cyclopentadienyl Ligands: The cyclopentadienyl ligands are synthesized through the deprotonation of cyclopentadiene using a strong base such as sodium hydride.
Coordination to Iron(2+) Ion: The cyclopentadienyl ligands are then coordinated to the iron(2+) ion in the presence of a suitable solvent like tetrahydrofuran (THF).
Introduction of Phosphanyl Groups: The dicyclohexylphosphanyl groups are introduced through a ligand exchange reaction, where the phosphanyl ligands replace other ligands coordinated to the iron center.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the iron(2+) ion is oxidized to iron(3+).
Reduction: Reduction reactions can also occur, reducing the iron(2+) ion to iron(0).
Substitution: Ligand substitution reactions are common, where one or more ligands coordinated to the iron center are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often use phosphine ligands and solvents like dichloromethane.
Major Products
Oxidation: Iron(3+) complexes with modified ligand structures.
Reduction: Iron(0) complexes or iron nanoparticles.
Substitution: New organometallic complexes with different ligand environments.
Scientific Research Applications
Chemistry
Catalysis: The compound is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Materials Science: It is studied for its potential in creating new materials with unique electronic and magnetic properties.
Biology and Medicine
Drug Development: Research is ongoing to explore its potential as a drug delivery agent or as a component in therapeutic compounds.
Biological Imaging: Its unique properties make it a candidate for use in imaging techniques such as MRI.
Industry
Manufacturing: The compound is used in the synthesis of fine chemicals and specialty materials.
Electronics: It is explored for use in electronic devices due to its conductive properties.
Mechanism of Action
The compound exerts its effects through coordination chemistry, where the iron(2+) ion interacts with various ligands. The molecular targets include substrates in catalytic reactions, where the compound facilitates the transformation of reactants to products. The pathways involved often include electron transfer processes and ligand exchange mechanisms.
Comparison with Similar Compounds
Similar Compounds
Iron(2+) cyclopenta-2,4-dien-1-ide complexes: These compounds have similar structures but different ligand environments.
Phosphanyl-substituted iron complexes: These compounds feature different phosphanyl ligands but share similar coordination chemistry.
Uniqueness
Iron(2+) cyclopenta-2,4-dien-1-ide 2-(dicyclohexylphosphanyl)-1-(S)-[2-(dicyclohexylphosphanyl)phenylmethyl]cyclopenta-2,4-dien-1-ide (1/1/1) is unique due to its specific combination of cyclopentadienyl and phosphanyl ligands, which confer distinct electronic and steric properties. This uniqueness makes it particularly valuable in specialized applications such as asymmetric catalysis and advanced material synthesis.
Properties
Molecular Formula |
C43H63FeNP2 |
|---|---|
Molecular Weight |
711.8 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;(1S)-1-(2-dicyclohexylphosphanylcyclopenta-1,4-dien-1-yl)-1-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylmethanamine;iron(2+) |
InChI |
InChI=1S/C38H58NP2.C5H5.Fe/c1-39(2)38(35-27-17-29-37(35)41(32-22-11-5-12-23-32)33-24-13-6-14-25-33)34-26-15-16-28-36(34)40(30-18-7-3-8-19-30)31-20-9-4-10-21-31;1-2-4-5-3-1;/h15-17,26-33,38H,3-14,18-25H2,1-2H3;1-5H;/q2*-1;+2/t38-;;/m1../s1 |
InChI Key |
ZCLAIXUMNAWCKI-VROLVAQFSA-N |
Isomeric SMILES |
CN(C)[C@@H](C1=C([CH-]C=C1)P(C2CCCCC2)C3CCCCC3)C4=CC=CC=C4P(C5CCCCC5)C6CCCCC6.[CH-]1C=CC=C1.[Fe+2] |
Canonical SMILES |
CN(C)C(C1=C([CH-]C=C1)P(C2CCCCC2)C3CCCCC3)C4=CC=CC=C4P(C5CCCCC5)C6CCCCC6.[CH-]1C=CC=C1.[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









